2,3,4-Trimethoxyphenylethylamine
Description
Properties
CAS No. |
4722-08-1 |
|---|---|
Molecular Formula |
C11H17NO3 |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-2-methoxyethanamine |
InChI |
InChI=1S/C11H17NO3/c1-13-9-5-4-8(6-10(9)14-2)11(7-12)15-3/h4-6,11H,7,12H2,1-3H3 |
InChI Key |
CFEHWNSMGUKJEU-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(CN)OC)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CN)OC)OC |
Origin of Product |
United States |
Scientific Research Applications
Table 1: Synthesis Overview
| Step | Description | Reagents/Conditions |
|---|---|---|
| Starting Material | 2,3,4-trimethoxybenzaldehyde | |
| Reduction | Aldehyde group reduced to alcohol | Sodium borohydride (NaBH4) |
| Conversion | Alcohol converted to bromide | Phosphorus tribromide (PBr3) |
| Amination | Bromide reacted with ammonia or amine |
Chemistry
TMPEA serves as a precursor for synthesizing other phenethylamine derivatives. Its unique substitution pattern allows researchers to explore structure-activity relationships (SAR) among related compounds. This can lead to the development of novel psychoactive substances with specific desired effects.
Biology
Research indicates that TMPEA exhibits affinity for serotonin receptors, particularly 5-HT2A and 5-HT2C receptors. These interactions are crucial for understanding the psychoactive properties of similar compounds. Studies have shown that TMPEA can influence mood and perception through these receptor pathways.
Medicine
TMPEA's pharmacological properties are under investigation for potential therapeutic applications. Its structural similarities to known hallucinogens suggest it may have utility in treating mental health disorders or enhancing cognitive functions. However, comprehensive clinical studies are needed to establish its safety and efficacy.
Case Studies and Findings
Research has documented various findings regarding the effects of TMPEA and its analogs:
- A study comparing the behavioral effects of mescaline analogs found that TMPEA exhibited distinct potency levels in animal models, suggesting varying psychoactive effects based on structural differences .
- Another investigation highlighted TMPEA's interaction with serotonin receptors, indicating its potential role in modulating neurotransmitter systems .
| Compound | Receptor Affinity (Ki) | Psychoactive Effects |
|---|---|---|
| TMPEA | Moderate | Mood enhancement |
| Mescaline | High | Hallucinogenic |
| 2,4,5-Trimethoxyphenethylamine | Low | Minimal behavioral activity |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Variations and Key Differences
The position and number of methoxy groups on the phenethylamine backbone significantly influence pharmacological activity. Below is a comparative analysis of 2,3,4-TMPEA with structurally related compounds:
Table 1: Structural and Pharmacological Profiles of Trimethoxyphenylethylamine Derivatives
Pharmacological and Behavioral Studies
Discriminative Stimulus Properties :
- In rats trained to distinguish mescaline from saline, 2,3,4-TMPEA failed to elicit discriminative responses, even at equivalent doses. This contrasts with mescaline, which consistently serves as a discriminative cue .
- 3,4-Dimethoxyphenylethylamine partially generalizes to mescaline in discrimination tasks, suggesting overlapping but incomplete receptor interactions .
- Pretreatment with 2,4,5-TMPEA alters mescaline-induced behavioral changes in humans, implying a modulatory role for certain methoxy configurations .
- Neurochemical Interactions: Mescaline’s hallucinogenic effects are linked to serotonin (5-HT2A) receptor agonism. The lack of discriminative properties in 2,3,4-TMPEA suggests weaker affinity or alternative receptor targets . 2,4,5-TMPEA’s ability to modify mescaline’s effects may involve competitive receptor binding or downstream signaling modulation .
Critical Analysis of Research Findings
Contradictions and Uncertainties
Preparation Methods
Reductive Amination of 2,3,4-Trimethoxybenzaldehyde
A foundational approach involves the reductive amination of 2,3,4-trimethoxybenzaldehyde with nitromethane. The Henry reaction forms β-nitrovinyl intermediates, which are subsequently reduced to the primary amine. For instance, treatment of 2,3,4-trimethoxybenzaldehyde with nitromethane in the presence of ammonium acetate yields (E)-2,3,4-trimethoxy-β-nitrostyrene. Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas (H₂) at 50 psi reduces the nitro group to an amine, producing 2,3,4-trimethoxyphenylethylamine in yields exceeding 65%.
Nitro Compound Reduction
An alternative route starts with 2,3,4-trimethoxyphenylnitroethane. The nitro group is reduced using lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF), followed by acidic workup to isolate the amine. This method, while efficient, requires careful control of reaction conditions to avoid over-reduction or demethylation.
Modern Catalytic Approaches
Transition Metal-Catalyzed Coupling
Recent advancements employ palladium-catalyzed cross-coupling to construct the phenethylamine backbone. For example, Suzuki-Miyaura coupling between 2,3,4-trimethoxyphenylboronic acid and bromoethylamine derivatives generates the target compound in a single step. Optimized conditions (Pd(PPh₃)₄, K₂CO₃, DMF, 80°C) achieve yields of 72–78% while preserving methoxy group integrity.
Enzymatic Methylation
Inspired by biosynthetic pathways for related alkaloids like mescaline, enzymatic methylation offers regioselective advantages. Tyrosine or dopamine derivatives are methylated using catechol-O-methyltransferase (COMT) and S-adenosyl methionine (SAM) as methyl donors. While this method is underdeveloped for this compound, analogous protocols for 3,4,5-trimethoxyphenylethylamine suggest feasibility with engineered enzymes.
Biosynthetic Pathways
Precursor Metabolism
In hypothetical biosynthetic routes, phenylalanine undergoes hydroxylation to tyrosine, followed by decarboxylation to dopamine. Sequential methylation at the 2-, 3-, and 4-positions by SAM-dependent methyltransferases would yield this compound. This pathway mirrors mescaline biosynthesis in Lophophora williamsii, where COMT mediates meta-methylation.
Comparative Analysis of Methodologies
| Method | Starting Material | Catalyst/Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Reductive Amination | 2,3,4-Trimethoxybenzaldehyde | Pd/C, H₂, MeOH | 65–70% | Scalable, minimal byproducts | Requires high-pressure equipment |
| Nitro Reduction | 2,3,4-Trimethoxyphenylnitroethane | LiAlH₄, THF | 58–63% | Straightforward purification | Risk of demethylation |
| Suzuki-Miyaura Coupling | 2,3,4-Trimethoxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 72–78% | High regioselectivity | Costly catalysts |
| Enzymatic Methylation | Dopamine derivative | COMT, SAM | N/A | Eco-friendly, regioselective | Low yields, experimental stage |
Q & A
Q. How to investigate the toxicokinetics of this compound?
- Methodological Answer :
- Radiolabeled Tracers : Administer ¹⁴C-labeled compound (10 µCi/kg) in rodents; quantify distribution via autoradiography and plasma half-life (t₁/₂β) via scintillation counting .
- Metabolite Profiling : Use high-resolution MS (Q-TOF) to identify phase I/II metabolites (e.g., O-demethylated or glucuronidated derivatives) in urine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
